Tetracyclohexyltin

Description

Properties

IUPAC Name |

tetracyclohexylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H11.Sn/c4*1-2-4-6-5-3-1;/h4*1H,2-6H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUISPCSEIXBMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162835 | |

| Record name | Tetracyclohexylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-55-4 | |

| Record name | Tetracyclohexylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracyclohexylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracyclohexylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracyclohexylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Tetracyclohexyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

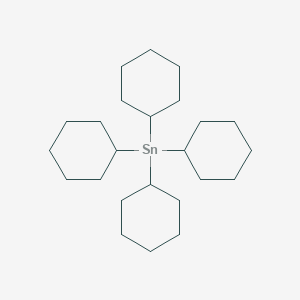

Tetracyclohexyltin, also known as tetracyclohexylstannane, is an organotin compound characterized by a central tin atom covalently bonded to four cyclohexyl groups. Organotin compounds as a class exhibit a wide range of industrial applications, from PVC stabilizers to biocides. However, their biological activity, particularly their toxicity, necessitates a thorough understanding of their fundamental properties for safe handling and for the exploration of potential therapeutic or biological applications. This guide provides a comprehensive overview of the core chemical, physical, and toxicological properties of Tetracyclohexyltin, supported by experimental considerations and visualizations of relevant pathways.

Chemical and Physical Properties

Tetracyclohexyltin is a white crystalline powder at room temperature. Its key identifying and physical properties are summarized in the tables below for clarity and easy reference.

Table 1: Chemical Identification of Tetracyclohexyltin

| Identifier | Value |

| CAS Number | 1449-55-4 |

| Molecular Formula | C₂₄H₄₄Sn |

| Molecular Weight | 451.32 g/mol |

| IUPAC Name | tetracyclohexylstannane |

| Synonyms | Tetracyclohexylstannane, Tin tetracyclohexyl |

| InChI Key | JUISPCSEIXBMNI-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)--INVALID-LINK--(C3CCCCC3)C4CCCCC4 |

Table 2: Physical Properties of Tetracyclohexyltin

| Property | Value |

| Physical Form | Solid, Powder |

| Color | White |

| Melting Point | 241-250°C |

| Boiling Point | 476.6 ± 28.0 °C (Predicted) |

| Solubility | Sparingly soluble in water (8.1E-9 g/L at 25°C) |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems |

Synthesis and Reactivity

Tetracyclohexyltin is often formed as a by-product during the synthesis of tricyclohexyltin compounds via the reaction of a cyclohexylmagnesium halide (Grignard reagent) with tin tetrachloride. The reaction stoichiometry influences the product distribution, with an excess of the Grignard reagent favoring the formation of the tetra-substituted product.

A general representation of this synthesis route is the reaction between a Grignard reagent and tin tetrachloride. The following diagram illustrates a simplified workflow for such a synthesis and subsequent product characterization.

Toxicological Profile

Tetracyclohexyltin is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] The toxicity of organotin compounds is largely dependent on the number and nature of the organic groups attached to the tin atom. For tetraalkyltins, the toxicity is generally considered to be lower than their trialkyltin counterparts, as they are often dealkylated in vivo to the more toxic trialkyltin species.

Mechanism of Toxicity

The toxicity of organotin compounds, particularly trialkyltins which can be metabolites of tetracyclohexyltin, is multifaceted. A primary mechanism involves the disruption of mitochondrial function. Trialkyltin compounds are known to inhibit mitochondrial ATP synthase, which is crucial for cellular energy production. They can also affect ion transport across mitochondrial membranes.

Furthermore, organotins have been shown to induce apoptosis (programmed cell death) and interfere with various signaling pathways. Some organotins can interact with sulfhydryl groups of proteins, leading to enzyme inhibition. Neurotoxicity is another significant concern with some organotin compounds, leading to effects like neuronal cell death.

The diagram below illustrates a simplified model of the proposed toxicological mechanism of organotin compounds at a cellular level.

References

An In-depth Technical Guide to Tetracyclohexyltin (CAS 1449-55-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetracyclohexyltin (CAS 1449-55-4), a tetraorganotin compound. The document details its physicochemical properties, a plausible synthesis protocol, and predicted spectroscopic data. Additionally, it explores its potential applications, including its role as an ionophore, and discusses the general biological activities and toxicological profile characteristic of organotin compounds.

Core Compound Information

Tetracyclohexyltin, also known as tetracyclohexylstannane, is an organometallic compound consisting of a central tin atom bonded to four cyclohexyl groups. Its bulky and lipophilic nature influences its physical properties and potential applications.

Table 1: Physicochemical Properties of Tetracyclohexyltin

| Property | Value | Source |

| CAS Number | 1449-55-4 | N/A |

| Molecular Formula | C₂₄H₄₄Sn | N/A |

| Molecular Weight | 451.32 g/mol | N/A |

| Appearance | White solid | N/A |

| Melting Point | 241-250°C | N/A |

| Boiling Point | 476.6°C at 760 mmHg (Predicted) | N/A |

| Solubility | Sparingly soluble in water (8.1 x 10⁻⁹ g/L at 25°C). Soluble in organic solvents. | N/A |

| Density | Predicted to be around 1.2 g/cm³ | N/A |

Synthesis Protocol

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize tetracyclohexyltin from cyclohexylmagnesium halide and tin(IV) chloride.

Materials:

-

Magnesium turnings

-

Cyclohexyl halide (bromide or chloride)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Tin(IV) chloride (SnCl₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Hexane (B92381) or similar non-polar solvent for recrystallization

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

-

Prepare a solution of cyclohexyl halide in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the cyclohexyl halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine and gently warm the flask.

-

Once the reaction has started, add the remaining cyclohexyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Tin(IV) Chloride:

-

Cool the freshly prepared cyclohexylmagnesium halide solution in an ice/water bath.

-

Prepare a solution of tin(IV) chloride in anhydrous ether or THF in a dropping funnel.

-

Add the SnCl₄ solution dropwise to the stirred Grignard reagent. A molar ratio of slightly over 4:1 of the Grignard reagent to SnCl₄ is recommended to ensure complete substitution and favor the formation of the tetra-substituted product.

-

Maintain a low temperature during the addition to control the exothermic reaction. A thick, white precipitate of magnesium salts will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude tetracyclohexyltin by recrystallization from a suitable solvent such as hexane or ethanol (B145695) to yield a white solid.

-

Diagram of the Synthesis Workflow:

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for Tetracyclohexyltin

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | 1.0 - 2.0 | Multiplet | The protons of the cyclohexyl rings would appear as a complex set of overlapping multiplets in the aliphatic region.[4][5][6] The protons on the carbon directly attached to the tin atom (α-protons) would likely be the most downfield within this range. |

| ¹³C NMR | 25 - 40 | Multiple signals | Due to the symmetry of the molecule, four distinct signals are expected for the cyclohexyl carbons. The carbon directly bonded to tin (C1) would be the most deshielded. The expected chemical shift ranges are approximately: C1 (α to Sn): 35-40 ppm; C2/C6: 28-33 ppm; C3/C5: 26-29 ppm; C4: 25-28 ppm.[7][8][9] |

| ¹¹⁹Sn NMR | -150 to -100 | Singlet | For tetra-coordinated tin (IV) compounds (R₄Sn), the chemical shift is typically in the upfield region relative to the standard (tetramethyltin).[10][11][12][13][14] The exact shift would be influenced by the solvent. |

Infrared (IR) Spectroscopy

The IR spectrum of tetracyclohexyltin is expected to be dominated by the vibrations of the cyclohexyl groups.

Table 3: Predicted IR Absorption Bands for Tetracyclohexyltin

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950 - 2845 | C-H stretching (in -CH₂- groups) | Strong |

| 1480 - 1440 | C-H scissoring (in -CH₂- groups) | Medium |

| ~500 - 600 | Sn-C stretching | Medium to Weak |

The spectrum would be characterized by the absence of bands associated with common functional groups (e.g., O-H, C=O, C=C).[15][16][17][18][19]

Mass Spectrometry (MS)

The mass spectrum of tetracyclohexyltin under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 451 (for the most abundant tin isotope, ¹²⁰Sn). The fragmentation pattern would be characterized by the successive loss of cyclohexyl radicals (C₆H₁₁•, mass = 83).[20][21][22][23][24]

Table 4: Predicted Key Fragments in the Mass Spectrum of Tetracyclohexyltin

| m/z | Proposed Fragment |

| 451 | [Sn(C₆H₁₁)₄]⁺ (Molecular Ion) |

| 368 | [Sn(C₆H₁₁)₃]⁺ |

| 285 | [Sn(C₆H₁₁)₂]⁺ |

| 202 | [Sn(C₆H₁₁)]⁺ |

| 120 | [Sn]⁺ |

| 83 | [C₆H₁₁]⁺ |

Applications and Experimental Protocols

Ion-Selective Electrodes

Tetracyclohexyltin has been reported to be used as an ionophore in the construction of a highly selective salicylate (B1505791) sensor. An ionophore is a lipid-soluble molecule that can bind to and transport ions across a membrane. In an ion-selective electrode (ISE), the ionophore is incorporated into a polymeric membrane, which then develops a potential that is proportional to the activity of the target ion in a sample solution.

While the specific research article detailing this application was not retrieved, a general protocol for the fabrication of a polymer membrane ISE is provided below.

Objective: To construct a potentiometric sensor for salicylate ions using tetracyclohexyltin as an ionophore.

Materials:

-

Tetracyclohexyltin (ionophore)

-

High molecular weight polyvinyl chloride (PVC)

-

A plasticizer (e.g., o-nitrophenyl octyl ether, NPOE)

-

A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Tetrahydrofuran (THF), freshly distilled

-

An electrode body (e.g., a PVC or glass tube)

-

An internal reference electrode (e.g., Ag/AgCl)

-

An internal filling solution (e.g., 0.01 M sodium salicylate and 0.1 M NaCl)

Procedure:

-

Membrane Cocktail Preparation:

-

In a small glass vial, dissolve precise amounts of PVC, the plasticizer, tetracyclohexyltin, and the lipophilic salt in THF. A typical composition might be (by weight %): 33% PVC, 65% plasticizer, 1% tetracyclohexyltin, and 1% lipophilic salt.

-

Stir the mixture until all components are fully dissolved and the solution is homogeneous.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, glass ring or petri dish placed on a level surface.

-

Allow the THF to evaporate slowly over 24-48 hours in a dust-free environment. This will result in the formation of a flexible, transparent membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the cast membrane.

-

Fix the membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-

Insert the internal Ag/AgCl reference electrode into the filling solution.

-

Condition the assembled ISE by soaking it in a 0.01 M sodium salicylate solution for several hours before use.

-

Diagram of a Polymer Membrane Ion-Selective Electrode:

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of tetracyclohexyltin are scarce. However, the toxicological profile can be inferred from the extensive research on other organotin compounds, particularly tri- and di-substituted tins.[25][26][27][28][29] The toxicity of organotins is generally dependent on the number and nature of the organic groups attached to the tin atom.[30][31] While tetraorganotins like tetracyclohexyltin are often considered less toxic than their tri- and di-substituted counterparts, they can be metabolized in vivo to more toxic species.

General Mechanism of Toxicity

The primary mechanisms of organotin toxicity involve disruption of mitochondrial function and induction of apoptosis.[25][26][27][28][29][32][33][34][35]

-

Inhibition of Mitochondrial ATP Synthase: Organotin compounds are potent inhibitors of F₀F₁-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production.[32][33][35][36] They are thought to interact with the F₀ part of the complex, which functions as a proton channel, thereby disrupting the proton motive force necessary for ATP synthesis.[32][33] This leads to a depletion of cellular energy.

-

Induction of Apoptosis: Organotins can trigger programmed cell death (apoptosis) in various cell types.[25][26][27][28][29] This is often mediated by an increase in intracellular calcium concentration ([Ca²⁺]i), which results from both influx from the extracellular space and release from intracellular stores.[25][26] The sustained elevation of [Ca²⁺]i can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), the release of cytochrome c, and the activation of caspases, which are key executioners of the apoptotic pathway.[26]

Diagram of a Potential Signaling Pathway for Organotin-Induced Apoptosis:

Conclusion

Tetracyclohexyltin (CAS 1449-55-4) is a tetraorganotin compound with potential applications in areas such as chemical sensing. While specific experimental data on this compound is limited, its properties and reactivity can be largely understood through the well-established chemistry of organotin compounds. Its synthesis is achievable through standard Grignard methodology. The biological activity is presumed to align with that of other organotins, primarily involving mitochondrial toxicity and the induction of apoptosis. Further research is warranted to fully characterize this compound and explore its potential in drug development and other scientific fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. scielo.br [scielo.br]

- 10. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 11. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 12. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. whitman.edu [whitman.edu]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. m.youtube.com [m.youtube.com]

- 25. Organotin compounds induce calcium overload and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 34. eurekaselect.com [eurekaselect.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Tetracyclohexylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclohexylstannane, also known as tetracyclohexyltin, is an organometallic compound of tin. As a member of the tetraalkylstannane family, it is characterized by a central tin atom covalently bonded to four cyclohexyl groups.[1] Its sterically hindered structure influences its physical properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of tetracyclohexylstannane. While this compound is not directly used as a pharmaceutical, understanding its properties is relevant for researchers in synthetic and medicinal chemistry, particularly in the context of organotin chemistry's application in catalysis and its potential toxicological implications.

Chemical and Physical Properties

Tetracyclohexylstannane is a white solid at room temperature.[2] Its bulky cyclohexyl groups contribute to a high melting point and low solubility in polar solvents. The key chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C24H44Sn | [1] |

| Molecular Weight | 451.31 g/mol | [1] |

| CAS Number | 1449-55-4 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 262-264 °C | |

| Boiling Point | 476.6 °C (predicted) | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | |

| Density | 1.25 g/cm³ (predicted) | |

| IUPAC Name | Tetracyclohexylstannane | [1] |

| Synonyms | Tetracyclohexyltin, Stannane, tetracyclohexyl- | [1] |

Molecular Structure and Crystallography

The molecular structure of tetracyclohexylstannane consists of a central tin atom in a +4 oxidation state, bonded to four cyclohexyl rings. Due to the sp3 hybridization of the tin atom, the molecule adopts a tetrahedral geometry. The bulky nature of the cyclohexyl groups leads to significant steric hindrance around the tin center, which can affect its reactivity and coordination chemistry.[3][4]

While a specific crystal structure for tetracyclohexylstannane is not publicly available, studies on other sterically hindered organotin compounds suggest that the Sn-C bond lengths would be in the range of 2.15-2.20 Å, and the C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric repulsion between the cyclohexyl groups.[3][4]

Synthesis of Tetracyclohexylstannane

The most common and effective method for the synthesis of tetracyclohexylstannane is the reaction of a cyclohexyl Grignard reagent with tin(IV) chloride. This method is widely applicable for the preparation of tetraalkyl- and tetraarylstannanes.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of similar organotin compounds, such as tricyclohexyltin chloride.[5]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Cyclohexyl bromide

-

Tin(IV) chloride (SnCl4)

-

Anhydrous toluene (B28343) or xylene

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of cyclohexyl bromide in anhydrous ether or THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (cyclohexylmagnesium bromide).

-

-

Reaction with Tin(IV) Chloride:

-

In a separate, dry, three-necked flask, prepare a solution of tin(IV) chloride in an anhydrous solvent such as toluene or xylene. Cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the tin(IV) chloride solution via a cannula or dropping funnel with vigorous stirring. The molar ratio of Grignard reagent to SnCl4 should be at least 4:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then carefully quench it by slow addition to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude tetracyclohexylstannane.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a hexane/ethanol mixture.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. The signals would appear in the upfield region, typically between 1.0 and 2.0 ppm. The protons on the carbon directly attached to the tin atom (α-protons) would likely appear as a multiplet at the downfield end of this region.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms of the cyclohexyl ring. The carbon atom directly bonded to the tin (C1) would be the most deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (α) | 1.5 - 1.8 (m) | 30 - 35 |

| C2,6-H (β) | 1.7 - 2.0 (m) | 32 - 37 |

| C3,5-H (γ) | 1.2 - 1.5 (m) | 27 - 32 |

| C4-H (δ) | 1.0 - 1.3 (m) | 26 - 30 |

Note: These are estimated values based on data for similar compounds. 'm' denotes a multiplet.

Infrared (IR) Spectroscopy

The IR spectrum of tetracyclohexylstannane would be dominated by the vibrational modes of the cyclohexyl groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2920 - 2850 | C-H stretch (cyclohexyl) | Strong |

| 1450 | CH₂ scissoring | Medium |

| 550 - 450 | Sn-C stretch | Medium-Weak |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of tetracyclohexylstannane would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the relatively weak Sn-C bond, significant fragmentation is expected.

Predicted Mass Spectrometry Fragmentation Pattern:

| m/z | Fragment | Description |

| 452 | [C₂₄H₄₄¹²⁰Sn]⁺ | Molecular ion |

| 369 | [(C₆H₁₁)₃Sn]⁺ | Loss of one cyclohexyl radical |

| 287 | [(C₆H₁₁)₂SnH]⁺ | Loss of two cyclohexyl groups and rearrangement |

| 205 | [(C₆H₁₁)SnH₂]⁺ | Loss of three cyclohexyl groups and rearrangement |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Applications and Relevance in Research

Reagent in Organic Synthesis

While specific applications of tetracyclohexylstannane are not extensively documented, tetraalkylstannanes are important reagents in organic synthesis, most notably in the Stille cross-coupling reaction for the formation of carbon-carbon bonds. In these reactions, one of the alkyl groups from the tin reagent is transferred to an organic halide or triflate, catalyzed by a palladium complex. The bulky cyclohexyl groups in tetracyclohexylstannane would likely have a low migratory aptitude, making it potentially useful as a "dummy" ligand carrier in reactions where a more valuable group is to be transferred from a mixed organostannane.

PVC Stabilizer

Organotin compounds, including tetraalkyltins, are widely used as heat stabilizers for polyvinyl chloride (PVC).[9][10][11][12][13] They function by scavenging HCl that is released during the thermal degradation of PVC, thereby preventing autocatalytic decomposition of the polymer.[13] Although less common than organotin carboxylates or mercaptides for this purpose, tetraalkylstannanes can contribute to the thermal stability of PVC.

Safety and Handling

Organotin compounds are known for their toxicity, which varies depending on the number and nature of the organic substituents. Tetraalkyltins are generally less toxic than trialkyltin compounds. However, tetracyclohexylstannane should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses). It is harmful if swallowed or inhaled and can cause skin irritation.

Conclusion

Tetracyclohexylstannane is a sterically hindered organotin compound with a tetrahedral structure. While specific experimental data for this molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its synthesis is achievable through standard organometallic procedures, and it holds potential, though underexplored, applications in organic synthesis and polymer chemistry. For researchers in drug development, the study of such organometallic compounds provides insights into the broader field of organotin chemistry, which has implications for both synthetic methodology and toxicology.

References

- 1. Tetracyclohexylstannane | C24H44Sn | CID 74056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. New sterically hindered tin(iv) siloxane precursors to tinsilicate materials: synthesis, spectral, structural and photocatalytic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sterically hindered organotin compounds. Part 3. The reaction between di-tert-butyltin oxide and organoboronic acids - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]

- 6. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. News - What is methyl tin stabilizer? [pvcstabilizer.com]

- 10. incachem.com [incachem.com]

- 11. baerlocher.com [baerlocher.com]

- 12. baerlocher.com [baerlocher.com]

- 13. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

The Unintended Synthesis: A Technical Guide to Tetracyclohexyltin as a Byproduct

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of tetracyclohexyltin, a common byproduct in the synthesis of tricyclohexyltin compounds. Understanding and controlling the generation of this byproduct is crucial for optimizing reaction yields and ensuring the purity of the desired tricyclohexyltin derivatives, which have historical applications as miticides and fungicides. This document details the primary synthetic route leading to tetracyclohexyltin as a byproduct, provides experimental protocols derived from established industrial processes, and presents the available quantitative data.

Core Synthesis Pathway: Grignard Reaction

The predominant method for synthesizing tricyclohexyltin halides, such as tricyclohexyltin chloride, involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with a tin tetrahalide, most commonly tin tetrachloride.[1] In this reaction, tetracyclohexyltin is a significant and often major byproduct.[1]

The intended reaction aims for a 3:1 molar ratio of the Grignard reagent to tin tetrachloride to produce tricyclohexyltin chloride. However, side reactions can lead to the formation of tetracyclohexyltin, where all four halide atoms on the tin are substituted by cyclohexyl groups.[1] The yield of the desired tricyclohexyltin chloride can be as low as 10-20%, with the yield of undesirable byproducts, including tetracyclohexyltin, reaching 50% or more.[1]

The following diagram illustrates the logical relationship between the reactants and the formation of both the desired product and the tetracyclohexyltin byproduct.

Caption: Grignard reaction pathway for tricyclohexyltin halide synthesis.

Experimental Protocol: Synthesis of Tricyclohexyltin Chloride with Tetracyclohexyltin as a Byproduct

The following protocol is adapted from a patented industrial process for the synthesis of tricyclohexyltin chloride, where tetracyclohexyltin is a notable byproduct.[1]

1. Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent):

-

Charge magnesium turnings into a reaction vessel purged with nitrogen gas.

-

Add tetrahydrofuran (B95107) (THF) and an initiation mixture of cyclohexyl bromide and cyclohexyl chloride.

-

Slowly add a mixture of cyclohexyl chloride and THF with agitation to complete the formation of the Grignard reagent.[1]

2. Reaction with Tin Tetrachloride:

-

Prepare a solution of tin tetrachloride in a hydrocarbon solvent like xylene.

-

Charge a portion (e.g., 25%) of the tin tetrachloride solution into the reaction vessel.

-

Simultaneously and slowly add the prepared cyclohexylmagnesium chloride Grignard reagent and the remaining tin tetrachloride solution to the reaction vessel over approximately two hours.

-

Control the addition rates to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1.[1]

-

The reaction temperature should be maintained between 25°C and 95°C.[1]

3. Reaction Work-up and Byproduct Separation:

-

After the addition is complete, maintain the reaction mixture at reflux for a period (e.g., 3 hours) to ensure the reaction goes to completion.[1]

-

Cool the reaction mixture and hydrolyze it by adding water. This step will form an organic layer and an aqueous layer.[1]

-

Decant the upper oily organic layer, which contains the desired tricyclohexyltin chloride, the tetracyclohexyltin byproduct, and the solvent.[1]

-

The tetracyclohexyltin byproduct can be separated by filtration after heating the mixture to reflux for 10-60 minutes and then cooling.[1]

The following diagram illustrates the experimental workflow for the synthesis and separation process.

Caption: Experimental workflow for synthesis and byproduct separation.

Quantitative Data

The formation of tetracyclohexyltin is highly dependent on the reaction conditions. The following table summarizes the quantitative data mentioned in the literature.

| Parameter | Value | Reference |

| Molar Ratio (Grignard:SnX₄) | 3:1 (intended for tricyclohexyltin halide) | [1] |

| Byproduct (Tetracyclohexyltin) Yield | Can be 50% or more in side reactions | [1] |

| Desired Product (Tricyclohexyltin halide) Yield | Can be as low as 10-20% | [1] |

| Reaction Temperature | 25°C - 95°C | [1] |

| Reflux Time after Addition | 3 hours | [1] |

| Byproduct Separation | Filtration after heating and cooling | [1] |

Wurtz Reaction Analogy

While the Grignard reaction is the primary context for tetracyclohexyltin byproduct formation, it's useful to consider the Wurtz reaction as a conceptual parallel for the coupling of alkyl groups. The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[2][3][4][5] This reaction highlights the tendency of alkyl-metal intermediates to participate in coupling reactions, which is analogous to the formation of tetracyclohexyltin where four cyclohexyl groups are coupled to a central tin atom. However, the Wurtz reaction is generally of low yield for producing specific alkanes due to side reactions, similar to the challenges in controlling the outcome of the Grignard synthesis of organotin compounds.[2][4]

Conclusion

The synthesis of tetracyclohexyltin as a byproduct is a significant factor in the production of tricyclohexyltin compounds. By understanding the reaction mechanism, controlling the stoichiometry and reaction conditions, and implementing appropriate separation techniques, researchers can manage the formation of this byproduct. The detailed experimental protocol and quantitative data provided in this guide serve as a valuable resource for professionals in the fields of chemical synthesis and drug development, enabling them to optimize their synthetic strategies and improve the purity of their target compounds.

References

Spectroscopic Analysis of Tetracyclohexyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetracyclohexyltin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of directly published experimental data for tetracyclohexyltin, this document presents a compilation of expected spectroscopic values derived from closely related organotin compounds and detailed, adaptable experimental protocols for the characterization of such molecules.

Spectroscopic Data

Table 1: Expected ¹H NMR Spectroscopic Data for Tetracyclohexyltin

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl -CH | 1.0 - 2.0 | Multiplet |

| Cyclohexyl -CH₂ | 1.0 - 2.0 | Multiplet |

Note: The proton signals of the cyclohexyl groups are expected to be complex and overlapping multiplets in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Spectroscopic Data for Tetracyclohexyltin

| Carbon | Expected Chemical Shift (δ, ppm) |

| Cyclohexyl -C1 (attached to Sn) | 30 - 40 |

| Cyclohexyl -C2, C6 | 28 - 35 |

| Cyclohexyl -C3, C5 | 26 - 30 |

| Cyclohexyl -C4 | 25 - 28 |

Note: The specific chemical shifts can be influenced by the solvent and the coordination at the tin center.

Table 3: Expected ¹¹⁹Sn NMR Spectroscopic Data for Tetracyclohexyltin

| Nucleus | Expected Chemical Shift (δ, ppm) | Reference |

| ¹¹⁹Sn | -80 to -120 | Tetramethyltin (TMSn) |

Note: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin atom. For a tetracoordinated tin in a tetraalkyltin compound, the chemical shift is expected in this upfield region relative to the reference.[1]

Mass Spectrometry Data

A definitive mass spectrum for tetracyclohexyltin is not publicly available. However, based on the analysis of similar organotin compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques. The mass spectrum would be expected to show the molecular ion peak [C₂₄H₄₄Sn]⁺ and characteristic fragmentation patterns involving the loss of cyclohexyl groups.

Experimental Protocols

The following are detailed methodologies for obtaining NMR and Mass Spectrometry data for organotin compounds like tetracyclohexyltin. These protocols are generalized and can be adapted based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H).

-

NMR tubes.

-

Deuterated solvents (e.g., CDCl₃, C₆D₆).

-

Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C, Tetramethyltin - TMSn for ¹¹⁹Sn).

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the tetracyclohexyltin sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of the appropriate internal standard.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard pulse sequences.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹¹⁹Sn NMR Acquisition:

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of tetracyclohexyltin.

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., GC-MS with an EI source or LC-MS with an ESI source).[4][5]

-

Appropriate chromatography system (GC or LC) for sample introduction.

Procedure for GC-MS with Electron Ionization (EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

-

GC Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300 °C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan a suitable mass range to include the expected molecular ion (e.g., m/z 50-600).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organometallic compound like tetracyclohexyltin.

Caption: Workflow for the synthesis and spectroscopic characterization of tetracyclohexyltin.

References

Theoretical Insights into the Molecular Geometry of Tetracyclohexyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical understanding of the molecular geometry of tetracyclohexyltin ((C₆H₁₁)₄Sn). In the absence of direct crystallographic or extensive computational studies on tetracyclohexyltin, this document synthesizes foundational chemical principles and data from analogous organotin compounds to predict and describe its three-dimensional structure. It outlines the expected molecular geometry based on Valence Shell Electron Pair Repulsion (VSEPR) theory, details the computational methodologies typically employed for such theoretical investigations, and presents anticipated geometric parameters. This guide serves as a foundational resource for researchers interested in the structural and chemical properties of tetraorganotin compounds.

Predicted Molecular Geometry

The molecular geometry of tetracyclohexyltin is predicted to be tetrahedral around the central tin atom. This prediction is based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, a fundamental model in chemistry for predicting the arrangement of atoms in a molecule.[1][2][3]

According to VSEPR theory, the four cyclohexyl groups bonded to the central tin atom will arrange themselves to be as far apart as possible to minimize electrostatic repulsion.[1][4] This arrangement results in a tetrahedral geometry, with the tin atom at the center and the carbon atoms of the cyclohexyl groups at the vertices of the tetrahedron.[5] The ideal bond angles in a perfect tetrahedral geometry are 109.5°. However, due to the steric bulk of the cyclohexyl groups, some deviation from this ideal angle is expected. The large size of these groups will likely cause some distortion in the tetrahedral arrangement to accommodate the spatial requirements of the ligands.

Theoretical and Computational Methodologies

The theoretical investigation of the molecular geometry of organotin compounds like tetracyclohexyltin predominantly relies on quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method.[6][7][8] These computational approaches allow for the optimization of the molecular geometry and the calculation of various molecular properties.

Computational Protocols

A typical computational workflow for determining the molecular geometry of tetracyclohexyltin would involve the following steps:

-

Initial Structure Generation : A starting 3D structure of the tetracyclohexyltin molecule is generated.

-

Geometry Optimization : The initial structure is then optimized using a selected level of theory and basis set. This process systematically alters the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable molecular geometry.

-

Frequency Calculation : To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculation : Once the optimized geometry is obtained, various electronic and structural properties, such as bond lengths, bond angles, dihedral angles, and molecular orbitals, can be calculated.

A common choice for the level of theory in DFT calculations for organotin compounds is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8] For the basis set, a combination is often used: a basis set like 6-31G(d,p) for the lighter atoms (carbon and hydrogen) and a basis set with an effective core potential (ECP), such as LANL2DZ, for the heavy tin atom to account for relativistic effects.[8] More accurate results for the C-Sn bond can be achieved with basis sets like SDD.[9]

Predicted Geometric Parameters

| Parameter | Predicted Value | Notes |

| Sn-C Bond Length | ~2.14 - 2.17 Å | The Sn-C single bond length can vary depending on the substituents. For bulky alkyl groups, it is expected to be in this range.[10] |

| C-Sn-C Bond Angle | ~109.5° (with distortions) | The ideal tetrahedral angle is 109.5°. Due to the steric hindrance of the four cyclohexyl groups, the actual angles may deviate slightly to minimize steric strain. |

| Cyclohexyl Conformation | Chair | The cyclohexyl rings are expected to adopt the stable chair conformation. |

Visualizing the Computational Workflow

The logical flow of a computational study to determine the molecular geometry of a compound like tetracyclohexyltin can be visualized as follows:

Conclusion

The molecular geometry of tetracyclohexyltin is confidently predicted to be a distorted tetrahedron based on fundamental VSEPR principles. While specific experimental data is lacking, a robust framework for its theoretical investigation exists through well-established computational chemistry protocols, particularly DFT. The insights and methodologies presented in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to understand and further investigate the structural characteristics of tetracyclohexyltin and related organotin compounds.

References

- 1. VSEPR theory - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. VSEPR and Molecular Shapes [ubcoapps.elearning.ubc.ca]

- 5. Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 6. Synthesis, spectroscopy, and density functional theory of organotin and organosilicon complexes of bioactive ligands containing nitrogen, sulfur donor atoms as antimicrobial agents: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Research Journal of Chemical Sciences : A Density Functional Theory (DFT) Perspective on Organotin(IV)-Drug Interaction: Dimethyltin(IV) Derivative of Chlordiazepoxide - ISCA [isca.in]

- 9. researchgate.net [researchgate.net]

- 10. Bond length - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Tin-Carbon Bond in Tetracyclohexyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracyclohexyltin, a sterically hindered organotin compound, presents a unique reactivity profile governed by the robust tin-carbon bond. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of the tin-carbon bond in tetracyclohexyltin. While specific quantitative data for this particular compound is limited in the literature, this guide synthesizes available information and draws parallels from closely related, sterically bulky tetraalkyltin compounds to provide a thorough understanding of its chemical behavior. Detailed experimental protocols for its synthesis and a key cleavage reaction are presented, alongside structured data tables and mechanistic diagrams to facilitate comprehension and further research in organotin chemistry and its applications.

Introduction

Organotin compounds have found diverse applications, ranging from catalysis and polymer stabilization to biocidal agents. The reactivity of these compounds is intrinsically linked to the nature of the tin-carbon (Sn-C) bond. Tetracyclohexyltin, with its four bulky cyclohexyl groups attached to a central tin atom, exhibits significant steric hindrance, which profoundly influences its stability and the accessibility of the tin center for chemical transformations. Understanding the reactivity of the Sn-C bond in such molecules is crucial for designing novel reagents, catalysts, and therapeutic agents. This guide aims to provide a detailed technical overview for researchers and professionals working in fields where the nuanced reactivity of organometallic compounds is of paramount importance.

Synthesis of Tetracyclohexyltin

The primary route for the synthesis of tetracyclohexyltin involves the reaction of a cyclohexyl Grignard reagent with a tin tetrahalide, typically tin tetrachloride (SnCl₄). The stoichiometry of this reaction is critical in determining the product distribution. While a 3:1 molar ratio of cyclohexylmagnesium halide to tin tetrachloride is optimized for the production of tricyclohexyltin halide, employing a stoichiometric or slight excess of the Grignard reagent (approaching a 4:1 ratio) favors the formation of tetracyclohexyltin.[1][2] The formation of tetracyclohexyltin is often a notable byproduct in the synthesis of tricyclohexyltin compounds when the Grignard reagent is not carefully controlled.[3]

Experimental Protocol: Synthesis of Tetracyclohexyltin

This protocol is a synthesized procedure based on established methods for the preparation of tetraalkyltin compounds using Grignard reagents.[1][2][4]

Materials:

-

Magnesium turnings

-

Cyclohexyl chloride (or bromide)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous toluene (B28343)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of Cyclohexylmagnesium Chloride: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Slowly add a solution of cyclohexyl chloride in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Tin Tetrachloride: The Grignard solution is cooled to room temperature. In a separate flask, a solution of tin tetrachloride in anhydrous toluene is prepared. The tin tetrachloride solution is then added dropwise to the stirred Grignard reagent at a controlled temperature (e.g., 0-10 °C). A molar ratio of approximately 4:1 of the Grignard reagent to tin tetrachloride should be used.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield a crude solid. Tetracyclohexyltin can be purified by recrystallization from a suitable solvent such as a mixture of ethanol (B145695) and chloroform (B151607) or petroleum ether.

Physicochemical Properties and Characterization

Tetracyclohexyltin is a white, crystalline solid at room temperature. Its bulky nature contributes to a relatively high melting point and low solubility in many common organic solvents.

| Property | Value | Reference |

| CAS Number | 1449-55-4 | [5] |

| Molecular Formula | C₂₄H₄₄Sn | |

| Molecular Weight | 451.31 g/mol | |

| Melting Point | 241-250 °C | [5] |

| Appearance | White solid |

Characterization of tetracyclohexyltin is typically achieved using standard spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR will show broad multiplets corresponding to the protons of the cyclohexyl rings. ¹³C NMR will display distinct signals for the different carbons of the cyclohexyl groups. ¹¹⁹Sn NMR spectroscopy is particularly informative, with a characteristic chemical shift that can confirm the tetra-alkylated tin center.

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern, which can confirm the structure.

-

Infrared (IR) Spectroscopy: Shows characteristic C-H stretching and bending vibrations of the cyclohexyl groups.

Reactivity of the Tin-Carbon Bond

The tin-carbon bond in tetracyclohexyltin is a covalent, non-polar bond. Its reactivity is largely dictated by the significant steric shielding provided by the four cyclohexyl groups. This steric hindrance makes the tin atom less susceptible to nucleophilic attack and also influences the mechanism of electrophilic cleavage. Generally, the cleavage of Sn-C bonds in tetraalkyltins proceeds via an electrophilic substitution mechanism (SE2).

Electrophilic Cleavage

Electrophilic cleavage is a characteristic reaction of tetraorganotin compounds. Reagents such as halogens, hydrogen halides, and metal halides can cleave one or more of the tin-carbon bonds.

Halogens (Cl₂, Br₂, I₂) and interhalogen compounds (e.g., ICl, IBr) are effective reagents for the cleavage of Sn-C bonds. For tetracyclohexyltin, the reaction with one equivalent of an electrophilic halogenating agent typically results in the cleavage of a single tin-cyclohexyl bond, yielding a tricyclohexyltin halide and a cyclohexyl halide.

A specific example of this is the reaction of tetracyclohexyltin with iodine monochloride (ICl).

Reaction: (C₆H₁₁)₄Sn + ICl → (C₆H₁₁)₃SnCl + C₆H₁₁I

This reaction proceeds readily and provides a direct route to tricyclohexyltin chloride.

This protocol is based on the literature procedure for the reaction of tetracyclohexyltin with ICl.

Materials:

-

Tetracyclohexyltin

-

Iodine monochloride (ICl)

-

Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent

-

Petroleum ether

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of tetracyclohexyltin is prepared in anhydrous carbon tetrachloride in a flask under a nitrogen atmosphere.

-

To this stirred solution, a solution of one molar equivalent of iodine monochloride in carbon tetrachloride is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified period (e.g., 2 hours) at room temperature to ensure complete reaction.

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The resulting solid residue, tricyclohexyltin chloride, is purified by recrystallization from a suitable solvent, such as petroleum ether. The reported yield for this reaction is approximately 70%.

Comparative Reactivity Data

While extensive quantitative data for tetracyclohexyltin is scarce, the reactivity of other tetraalkyltin compounds can provide valuable context. The rate of cleavage of the Sn-C bond is influenced by both steric and electronic factors.

| Tetraalkyltin | Relative Rate of Cleavage with I₂ in CCl₄ |

| (CH₃)₄Sn | 1.0 |

| (C₂H₅)₄Sn | 1.6 |

| (n-C₃H₇)₄Sn | 0.8 |

| (n-C₄H₉)₄Sn | 0.7 |

| (i-C₃H₇)₄Sn | 0.03 |

Data is illustrative and based on general trends in SE2 reactions of tetraalkyltins.

The trend shows that increasing the steric bulk around the tin atom, as with the isopropyl group, significantly decreases the reaction rate. It is therefore expected that the reactivity of tetracyclohexyltin would be considerably lower than that of simple tetra-n-alkyltins due to the bulky cyclohexyl groups.

Mechanistic Considerations and Visualizations

The synthesis and electrophilic cleavage of tetracyclohexyltin can be visualized through workflow and mechanistic diagrams.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of tetracyclohexyltin.

Mechanism of Electrophilic Cleavage

The electrophilic cleavage of a tin-carbon bond in a tetraalkyltin by a halogen (X₂) is generally believed to proceed through a closed or open transition state. The bulky cyclohexyl groups likely favor a less congested, open transition state.

References

- 1. US3402189A - Process for preparing tricyclohexyl tin hydroxide - Google Patents [patents.google.com]

- 2. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]

- 3. US4330477A - Process for obtaining high-purity tricyclohexyl tin hydroxide on a high-yield basis - Google Patents [patents.google.com]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. TETRACYCLOHEXYLTIN | 1449-55-4 [m.chemicalbook.com]

Solubility of Tetracyclohexyltin in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetracyclohexyltin in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, a detailed experimental protocol for quantitative determination, and the necessary analytical methodologies. This information is critical for the effective use of tetracyclohexyltin in research, synthesis, and formulation development.

Core Data Presentation: Qualitative Solubility of Tetracyclohexyltin

While specific quantitative solubility data for tetracyclohexyltin is scarce, a qualitative assessment can be made based on the principle of "like dissolves like" and the known solubility of structurally similar organotin compounds. Tetracyclohexyltin, with its four nonpolar cyclohexyl groups attached to a central tin atom, is a nonpolar compound. Therefore, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

The following table summarizes the anticipated qualitative solubility of tetracyclohexyltin in a range of common organic solvents. This information is inferred and should be confirmed by experimental determination for any precise application.

| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale/Notes |

| Non-Polar Aprotic Solvents | ||||

| Hexane (B92381) | C₆H₁₄ | Aprotic, Non-Polar | Soluble | As a nonpolar hydrocarbon, hexane is expected to effectively solvate the nonpolar cyclohexyl groups of tetracyclohexyltin. |

| Toluene (B28343) | C₇H₈ | Aprotic, Non-Polar | Soluble | The aromatic, nonpolar nature of toluene suggests good solubility for tetracyclohexyltin. Related compounds like tricyclohexyltin chloride are soluble in toluene[1][2]. |

| Moderately Polar Aprotic Solvents | ||||

| Chloroform | CHCl₃ | Aprotic, Moderately Polar | Soluble | Chloroform is a good solvent for many organic compounds. Tricyclohexyltin chloride exhibits solubility in chloroform[1][2]. |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Moderately Polar | Soluble | Ethers are common solvents for organometallic compounds. Tricyclohexyltin chloride is soluble in ether[1][2]. |

| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic, Moderately Polar | Slightly Soluble | Tricyclohexyltin chloride is reported to be slightly soluble in ethyl acetate[1]. Similar behavior is expected for tetracyclohexyltin. |

| Acetone (B3395972) | (CH₃)₂CO | Aprotic, Polar | Slightly Soluble to Insoluble | The polarity of acetone may limit its ability to dissolve the highly nonpolar tetracyclohexyltin. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Protic, Polar | Slightly Soluble to Insoluble | While tricyclohexyltin chloride is soluble in ethanol[1][2], the increased nonpolar character of tetracyclohexyltin may reduce its solubility. |

| Methanol (B129727) | CH₃OH | Protic, Polar | Insoluble | As a highly polar protic solvent, methanol is unlikely to be a good solvent for the nonpolar tetracyclohexyltin. |

| Water | H₂O | Protic, Polar | Sparingly Soluble | Published data confirms that tetracyclohexyltin is sparingly soluble in water (8.1E-9 g/L at 25°C)[3]. |

Experimental Protocol: Determination of Tetracyclohexyltin Solubility

The following is a detailed methodology for the quantitative determination of the solubility of tetracyclohexyltin in an organic solvent using the isothermal saturation method, also known as the shake-flask method. This protocol is adapted from established methodologies for solubility testing[4][5][6].

Objective: To determine the saturation concentration of tetracyclohexyltin in a selected organic solvent at a specified temperature.

Materials:

-

Tetracyclohexyltin (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector.

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of solid tetracyclohexyltin to a glass vial. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial and place it in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).

-

Phase Separation: a. After the equilibration period, cease agitation and allow the vial to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment. b. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a controlled temperature. c. Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles.

-

Sample Analysis: a. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument. b. Quantify the concentration of tetracyclohexyltin in the diluted solution using a pre-validated HPLC or GC method. Gas chromatography is often the preferred method for the analysis of organotin compounds[7]. c. Prepare a calibration curve using standard solutions of tetracyclohexyltin of known concentrations in the same solvent.

-

Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of tetracyclohexyltin in the original saturated solution. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Mandatory Visualization

Caption: Experimental Workflow for Solubility Determination.

References

- 1. TRICYCLOHEXYLTIN CHLORIDE CAS#: 3091-32-5 [m.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. TETRACYCLOHEXYLTIN | 1449-55-4 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Data for Tetracyclohexyltin Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available health and safety information on Tetracyclohexyltin. It is intended for informational purposes for a scientific audience. A significant portion of specific quantitative toxicological data for Tetracyclohexyltin is not publicly available. The information provided should be supplemented with a thorough literature search and consultation of comprehensive toxicological databases.

Executive Summary

Tetracyclohexyltin is an organotin compound, a class of chemicals with a broad range of industrial applications and biological effects. The toxicity of organotin compounds varies significantly with the number and nature of the organic substituents. Generally, tri-substituted organotins are the most toxic, and toxicity tends to decrease as the size of the alkyl groups increases. This guide provides a summary of the known health and safety data for Tetracyclohexyltin, including exposure limits and hazard classifications. Due to the limited availability of specific experimental data for this compound, this guide also details standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing the toxicity of chemical substances. These protocols provide a framework for generating the necessary data to perform a comprehensive risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1449-55-4 | [1] |

| Molecular Formula | C24H44Sn | [1] |

| Molecular Weight | 451.31 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 196 °C | [2] |

| Boiling Point | 228 °C (decomposes) | [2] |

| Solubility in Water | Almost insoluble (< 1 mg/L) | [2] |

Hazard Identification and Classification

Tetracyclohexyltin is classified as a hazardous substance. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H331: Toxic if inhaled.[3]

-

H400: Very toxic to aquatic life.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

GHS Pictograms:

-

Skull and crossbones

-

Environment

Exposure Limits

Occupational exposure limits for organotin compounds have been established by various organizations. These are generally expressed as a time-weighted average (TWA) concentration for a normal 8-hour workday and 40-hour workweek, a short-term exposure limit (STEL), and an immediately dangerous to life or health (IDLH) concentration.

| Parameter | Value (as Sn) | Organization |

| TWA | 0.1 mg/m³ | ACGIH |

| STEL | 0.2 mg/m³ (Skin) | ACGIH |

| IDLH | 25 mg/m³ | NIOSH |

| TWA | 0.1 mg/m³ | NIOSH |

Source:[3]

Toxicological Data Summary

Specific quantitative toxicological data for Tetracyclohexyltin is scarce in publicly available literature. A key study by Hine et al. (1967) is cited as containing acute oral toxicity data, but the results of this unpublished report are not detailed in the accessible literature.[4] The following tables summarize the types of data required for a comprehensive toxicological profile and indicate where data for Tetracyclohexyltin is currently unavailable. For comparative purposes, data for some other organotin compounds are provided with clear notation.

Acute Toxicity

| Endpoint | Species | Route | Value | Compound |

| LD50 | Rat | Oral | Data not available | Tetracyclohexyltin |

| LD50 | Rat | Oral | 12.6 mg/kg | Trimethyltin chloride[5] |

| LD50 | Rat | Oral | 122 - 349 mg/kg | Tributyltin chloride[5] |

| LD50 | Rabbit | Dermal | Data not available | Tetracyclohexyltin |

| LC50 | Rat | Inhalation | Data not available | Tetracyclohexyltin |

| LC50 | Rat | Inhalation | 114 mg/m³ | Tetraethyltin[6] |

Subchronic and Chronic Toxicity

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed | Compound |

| 90-day | Rat | Oral | Data not available | Data not available | Not applicable | Tetracyclohexyltin |

| 90-day | Rat | Dietary | 3.4 mg/kg/day | 5.7 mg/kg/day | Slight reduction in hemoglobin | Dibutyltin[7] |

Developmental and Reproductive Toxicity (DART)

| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Compound |

| Prenatal Developmental | Rat/Rabbit | Oral | Data not available | Data not available | Not applicable | Tetracyclohexyltin |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Compound |

| Ames Test | S. typhimurium | With/Without | Data not available | Tetracyclohexyltin |

| In vitro Micronucleus | Mammalian Cells | With/Without | Data not available | Tetracyclohexyltin |

| In vivo Micronucleus | Rodent | - | Data not available | Tetracyclohexyltin |

Experimental Protocols

Detailed experimental protocols are critical for the accurate assessment of toxicological properties. The following sections describe the methodologies for key toxicity studies based on OECD guidelines.

Acute Oral Toxicity Testing (OECD 423)

This method, also known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step.

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The classification is based on the number of animals that die within a defined period after administration of the test substance at each dose level.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Subchronic Oral Toxicity Study (OECD 408)

This 90-day study in rodents provides information on the potential health hazards arising from repeated oral exposure to a substance.

Methodology:

-

Animal Model: Typically, rats are used.

-

Groups: At least three dose groups and a control group, with a sufficient number of animals of each sex in each group.

-

Dose Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Pathology: All animals undergo a full gross necropsy, and organs and tissues are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.

-

Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Experimental Workflow for Subchronic Oral Toxicity (OECD 408)

Caption: Workflow for OECD 408 90-Day Oral Toxicity Study.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.